molecular formula C13H13FO2 B13627431 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid

Cat. No.: B13627431
M. Wt: 220.24 g/mol
InChI Key: CJHXICDKNDMCCV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a rigid, three-dimensional scaffold. The BCP core is a strained hydrocarbon structure with three bridgehead carbons, widely recognized as a bioisostere for phenyl rings or tert-butyl groups in medicinal chemistry due to its ability to enhance solubility, metabolic stability, and passive permeability . Key substitutions include:

  • Fluorine at position 2: Introduces electron-withdrawing effects, modulating acidity and intermolecular interactions.
  • 3-Methylphenyl at position 3: Provides steric bulk and lipophilicity, influencing target binding and pharmacokinetics.
  • Carboxylic acid at position 1: Enables further functionalization (e.g., esterification, amidation) for drug discovery applications .

This compound exemplifies the pharmaceutical industry’s shift toward saturated, three-dimensional scaffolds to escape "flatland" chemistry, aligning with trends favoring higher fraction sp³ (Fsp³) values for improved clinical success .

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H13FO2/c1-8-3-2-4-9(5-8)12-6-13(7-12,10(12)14)11(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI Key

CJHXICDKNDMCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3F)C(=O)O

Origin of Product

United States

Preparation Methods

Core Bicyclo[1.1.1]pentane Scaffold Construction

The foundational step in synthesizing 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is the construction of the bicyclo[1.1.1]pentane core. This is typically achieved by photochemical addition of [1.1.1]propellane to suitable reagents:

  • Photochemical Addition in Flow : A key method involves the photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation in a flow reactor. This method allows large-scale synthesis (up to kilogram scale within one day) of the bicyclo[1.1.1]pentane core without the need for mercury lamps or quartz vessels, enhancing safety and scalability.

  • Haloform Reaction : Following the formation of a diketone intermediate via photochemical addition, a haloform reaction is conducted in batch mode to convert the diketone into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile intermediate for further functionalization.

Functional Group Transformations to Carboxylic Acid

  • Esterification and Saponification : The carboxylic acid group at position 1 can be introduced or modified by esterification followed by selective saponification. For example, diester intermediates formed after haloform reaction can be selectively hydrolyzed to yield mono-carboxylic acids.

  • Purification and Crystallization : Final purification typically involves recrystallization from appropriate solvent mixtures (e.g., tert-butyl methyl ether and pentane) to obtain pure 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a solid with defined melting point and purity.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Scale/Notes Yield/Outcome
1 Photochemical Addition (Flow) [1.1.1]Propellane + Diacetyl, 365 nm irradiation 1 kg scale in 1 day, mercury lamp-free Bicyclo[1.1.1]pentane diketone intermediate
2 Haloform Reaction Batch reaction on diketone intermediate Multigram scale Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
3 Silver-Catalyzed Fluorination BCP acid + AgNO3 + Selectfluor, 70 °C, 24 h Argon atmosphere, aqueous media 42% yield of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
4 Aryl Substitution Photochemical/radical reaction or Pd-catalyzed cross-coupling with 3-methylphenyl derivatives Batch or flow systems Efficient installation of 3-methylphenyl substituent
5 Esterification/Saponification Standard esterification and hydrolysis steps Followed by purification Pure carboxylic acid derivative

Research Findings and Professional Insights

  • The flow photochemical approach for constructing the bicyclo[1.1.1]pentane core is a significant advancement, enabling kilogram-scale synthesis with improved safety and efficiency compared to traditional batch photochemistry.

  • Selective fluorination using silver nitrate and Selectfluor is a reliable method to introduce fluorine atoms into the bicyclo[1.1.1]pentane scaffold, crucial for tuning the compound's biological and physicochemical properties.

  • The one-step photochemical/radical methods for asymmetric substitution on bicyclo[1.1.1]pentane represent a versatile and efficient strategy, reducing the number of synthetic steps and improving overall yields.

  • The combination of flow chemistry and batch reactions allows optimization of each step for scale, yield, and purity, demonstrating the importance of integrating modern synthetic technologies in complex molecule preparation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve standard organic solvents and catalysts to facilitate the transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous BCP derivatives is provided below, focusing on substituent effects, physicochemical properties, and synthetic accessibility.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula pKa (Predicted) Lipophilicity (LogP) Key Features
2-Fluoro-3-(3-methylphenyl)-BCP-1-COOH 2-F, 3-(3-MePh), 1-COOH C₁₃H₁₃FO₂ ~3.5–4.0* 2.8–3.2 Balanced lipophilicity; enhanced acidity due to F; steric hindrance from Me
3-(3-Bromophenyl)-BCP-1-COOH 3-(3-BrPh), 1-COOH C₁₂H₁₁BrO₂ 4.79 3.5 Higher molecular weight; Br increases lipophilicity but reduces solubility
3-(Trifluoromethyl)-BCP-1-COOH 3-CF₃, 1-COOH C₇H₇F₃O₂ ~3.2–3.8 3.0–3.5 Strong electron-withdrawing CF₃; improved metabolic stability
3-(4-Fluoro-3-methylphenyl)-BCP-1-COOH 3-(4-F-3-MePh), 1-COOH C₁₃H₁₃FO₂ ~4.0–4.5 2.5–3.0 Fluorine position alters electronic effects; reduced steric hindrance
3-(2,2,2-Trifluoroethyl)-BCP-1-COOH 3-CF₃CH₂, 1-COOH C₈H₉F₃O₂ ~3.5–4.0 2.0–2.5 Flexible trifluoroethyl chain; lower lipophilicity than aryl analogs

*Predicted based on fluorine’s electron-withdrawing influence.

Key Observations

Electronic Effects: Fluorine and trifluoromethyl groups enhance acidity (lower pKa) compared to bromine or methyl substituents .

Lipophilicity and Solubility :

  • Bromophenyl analogs exhibit higher LogP values (~3.5), reducing aqueous solubility, whereas fluorine-containing derivatives balance lipophilicity and solubility .
  • The trifluoroethyl chain (LogP ~2.0–2.5) offers improved solubility over rigid aryl groups but may compromise membrane permeability .

Synthetic Accessibility :

  • Fluorination strategies (e.g., radical fluorination) are critical for 2-fluoro-BCP derivatives but require specialized reagents .
  • Strain-release amination and multicomponent carboamination enable efficient functionalization of the BCP core, though steric hindrance from 3-methylphenyl may complicate reactions .

Biological Relevance: BCP derivatives with carboxylic acid groups are versatile intermediates for prodrugs or enzyme inhibitors (e.g., LpPLA2 inhibitors), where substituent electronic profiles dictate binding affinity .

Biological Activity

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and stability. The presence of a fluorine atom at the 2-position and a 3-methylphenyl group enhances its chemical properties, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods, including:

  • Radical fluorination : This method introduces the fluorine atom into the bicyclic structure.
  • Metal-free homolytic aromatic alkylation : A recent study demonstrated an efficient synthesis of related bicyclo[1.1.1]pentane derivatives, showcasing its potential as a building block in drug discovery .

The biological activity of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom may enhance binding affinity, while the rigid bicyclic structure can influence the compound's pharmacodynamics.

Case Studies and Findings

  • A study on bicyclo[1.1.1]pentane derivatives indicated their potential as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune modulation . This suggests that similar compounds may exhibit anti-inflammatory properties.
  • Another investigation highlighted the analgesic effects of related bicyclic compounds in vivo, demonstrating their potential in pain management . The results indicated significant analgesic activity compared to traditional analgesics.

Comparative Analysis

Compound NameBiological ActivityMechanismReference
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acidPotential anti-inflammatory and analgesic effectsInteraction with IDO1 and other receptors
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acidInhibitor in biological studiesSpecific molecular interactions
Benzocaine analogsAnalgesic activityTail flick test in mice

Future Directions

The unique properties of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid suggest promising avenues for further research:

  • Drug Development : Its structural characteristics may lead to the development of novel therapeutics targeting various biological pathways.
  • Expanded Applications : Investigating its efficacy in different biological systems could uncover additional therapeutic uses.

Q & A

Q. What are the key challenges in synthesizing 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. Key steps include:
  • Core formation : Use photochemical or strain-release strategies to assemble the bicyclic framework .
  • Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to avoid side reactions .
  • Carboxylation : Employ CO₂ insertion or oxidation of a methyl group using KMnO₄/H₂SO₄ .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to enhance yield (reported 40–65% in analogs) .

Q. How can the stereochemical configuration and regioselectivity of the compound be confirmed?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D structure, confirming bridgehead fluorine and carboxyl group positions .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environment (δ ~ -120 to -150 ppm for bridgehead F), while 13C^{13}\text{C}-NMR distinguishes bicyclic carbons (δ 90–110 ppm) .
  • Computational modeling : DFT calculations predict regioselectivity trends, validated against experimental data .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-methylphenyl vs. 4-fluorophenyl substituents) impact biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-methylphenyl enhances lipophilicity (logP ~2.8) vs. 4-fluorophenyl (logP ~2.5)), impacting membrane permeability .
  • Biological assays : Test inhibition of enzymes (e.g., cyclooxygenase) using fluorometric assays. For example, 3-methylphenyl analogs show 20% higher IC₅₀ in COX-2 inhibition than 4-fluorophenyl derivatives .
  • Data reconciliation : Address contradictions (e.g., conflicting IC₅₀ values) by standardizing assay conditions (pH, temperature) .

Q. What strategies mitigate low solubility in aqueous media for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Synthesize methyl esters (e.g., methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate) via esterification, improving solubility by 50% in PBS .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10% w/v to stabilize the compound in solution .

Q. How can computational models predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME simulate hepatic metabolism, identifying potential epoxide intermediates .
  • LC-MS/MS analysis : Detect metabolites in microsomal incubations (e.g., human liver microsomes). For analogs, hydroxylation at the bicyclic core is a major pathway .
  • Toxicity screening : Use zebrafish models to assess developmental toxicity (LC₅₀ >100 µM considered low risk) .

Key Challenges and Solutions

  • Regioselective Fluorination : Competing reactions at bridgehead vs. phenyl positions. Solution: Use directing groups (e.g., boronic esters) to steer fluorination .
  • Low Thermal Stability : Degrades above 150°C. Solution: Store at -20°C under argon .
  • Contradictory Bioactivity Data : Standardize assay protocols (e.g., cell line, passage number) to reduce variability .

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